molecular formula C10H10O2S2 B1580527 Difurfuryl disulfide CAS No. 4437-20-1

Difurfuryl disulfide

Cat. No.: B1580527
CAS No.: 4437-20-1
M. Wt: 226.3 g/mol
InChI Key: CBJPZHSWLMJQRI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Difurfuryl disulfide has been found to have a significant impact on carbon steel . It acts as a green corrosion inhibitor for the N80 steel in a CO2-saturated solution . It has also been reported to have antibacterial activity against common pathogenic bacteria such as Vibrio parahaemolyticus, Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli .

Mode of Action

This compound acts as a mixed corrosion inhibitor, with a dominant inhibition effect on the cathodic reaction . It is chemisorbed on the steel surface through the − S−S− groups in a parallel manner . This compound exhibits a higher tendency for electron transfer and stronger adsorption to steel compared to other compounds .

Biochemical Pathways

It is known that it interacts with the steel surface and forms a protective layer, preventing further corrosion .

Pharmacokinetics

It is known that it has a high affinity for steel surfaces and can form a stable complex .

Result of Action

The primary result of this compound’s action is the prevention of corrosion in carbon steel surfaces . This is achieved by forming a protective layer on the steel surface, which prevents further corrosion . In addition, it has been reported to have antibacterial activity against some common pathogenic bacteria .

Action Environment

The action of this compound is influenced by environmental factors. It has been studied in a CO2-saturated solution containing 3.5% NaCl . The presence of CO2 and NaCl may influence the effectiveness of this compound as a corrosion inhibitor

Biochemical Analysis

Biochemical Properties

It has been used in the preparation of poly(disulfido-imide)s by Diels-Alder (DA) reaction with various bismaleimides This suggests that difurfuryl disulfide may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

This compound has been found to have antibacterial activity against some common pathogenic bacteria This suggests that it may influence cell function by inhibiting bacterial growth

Molecular Mechanism

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may have long-term effects on cellular function

Dosage Effects in Animal Models

It is known to be safe at the proposed maximum use level for all animal species

Metabolic Pathways

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may interact with enzymes or cofactors involved in these pathways

Transport and Distribution

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may interact with transporters or binding proteins

Subcellular Localization

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Difurfuryl disulfide can be synthesized through the etherification of furfuryl alcohol and sodium hydrosulfide in an ethanol solution. The crude product is then extracted and distilled to obtain the final this compound product .

Industrial Production Methods: In industrial settings, this compound is produced from furfural and hydrogen sulfide gas . This method ensures a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions: Difurfuryl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also the main degradation product of furfuryl mercaptan under Fenton-type reaction conditions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically use reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Properties

IUPAC Name

2-[(furan-2-ylmethyldisulfanyl)methyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJPZHSWLMJQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063463
Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Pale yellowish oily liquid; powerful, repulsive sulfuraceous odour
Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029988
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Record name 2,2'-(Dithiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
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Solubility

Slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,2'-(Dithiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.229-1.248
Record name 2,2'-(Dithiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

4437-20-1
Record name Difurfuryl disulfide
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Record name 2,2'-(Thiodimethylene)-difuran
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Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Record name 2,2'-[dithiobis(methylene)]bisfuran
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Record name 2,2'-(DITHIODIMETHYLENE)DIFURAN
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Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
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Melting Point

10 - 11 °C
Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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